HDAC8 vs. HDAC6 Isoform Selectivity Ratio: Target Compound Demonstrates ~17-Fold Preference for HDAC8 Over HDAC6
In fluorescence-based enzymatic assays, N-(1,3-dichloro-9H-fluoren-2-yl)acetamide inhibited human HDAC8 with an IC50 of 470 nM while requiring an IC50 of 8,200 nM to inhibit human HDAC6. The resulting selectivity ratio (HDAC6 IC50 ÷ HDAC8 IC50) is approximately 17-fold in favor of HDAC8 [1]. This contrasts with pan-HDAC inhibitors such as SAHA (vorinostat), which typically exhibit IC50 values below 100 nM for both isoforms with HDAC6 preference. The compound thus offers a distinct selectivity fingerprint—moderate HDAC8 inhibition with substantially weaker HDAC6 engagement—making it useful as a tool compound or starting scaffold where HDAC8-biased activity is desired without potent HDAC6 suppression.
| Evidence Dimension | HDAC8 vs. HDAC6 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | HDAC8 IC50 = 470 nM; HDAC6 IC50 = 8,200 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC8 IC50 ≈ 100–200 nM, HDAC6 IC50 ≈ 10–20 nM (pan-inhibitor, literature range) |
| Quantified Difference | Target compound selectivity ratio (HDAC6/HDAC8) ≈ 17; SAHA selectivity ratio ≈ 0.05–0.2 (HDAC6-preferring). |
| Conditions | Recombinant human HDAC8 and HDAC6 enzymes; Fluor de Lys / ZMAL substrate; fluorescence detection after 90 min incubation (ChEMBL assay data). |
Why This Matters
This selectivity profile defines the compound's utility space: it is not a potent pan-HDAC inhibitor but a moderate HDAC8 ligand with reduced HDAC6 liability, relevant for researchers needing HDAC8-biased probes.
- [1] BindingDB Entry BDBM50567344 (ChEMBL4868142). Affinity data for N-(1,3-dichloro-9H-fluoren-2-yl)acetamide against human histone deacetylase 8 (IC50 = 470 nM) and human histone deacetylase 6 (IC50 = 8.20E+3 nM). View Source
